B1578399 Anticancer peptide A4

Anticancer peptide A4

Cat. No.: B1578399
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer peptide A4, specifically referring to its advanced benzyl-stapled derivatives AC-CCSP-2-o and AC-CCSP-3-o, is a potent lead compound for oncology research. This peptide is a structurally stabilized analogue of A4K14-Citropin 1.1, an α-helical antimicrobial peptide originally derived from the skin secretions of Australian freetail lizards and identified as a promising anticancer agent . The innovative benzyl stapled modification addresses the inherent instability of linear peptides, resulting in compounds with a significantly higher degree of α-helicity, which correlates with improved anticancer efficacy while maintaining a hemolytic profile comparable to the prototype peptide . Anticancer peptides (ACPs) like A4 represent a promising therapeutic class due to their ability to target cancer cells through multiple mechanisms, including membrane disruption, apoptosis induction, and inhibition of angiogenesis, while presenting a lower risk of inducing multidrug resistance compared to conventional chemotherapy . As a research reagent, this peptide is invaluable for investigating the structure-activity relationships of stapled ACPs, exploring novel mechanisms of selective cytotoxicity against various cancer cell lines, and developing next-generation anticancer therapeutics with enhanced stability and pharmacokinetic properties. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GLFDIVKKLVSDF

Origin of Product

United States

Scientific Research Applications

Efficacy in Clinical Applications

The clinical applications of anticancer peptide A4 have been evaluated through various studies, demonstrating its potential as a therapeutic agent:

  • In Vitro Studies : Research has indicated that A4 exhibits significant cytotoxicity against a range of human cancer cell lines, including lung (A549), colon (HT29), and breast (MCF-7) cancers. The peptide showed a dose-dependent response, effectively reducing cell viability at higher concentrations .
  • In Vivo Studies : Animal model studies have further corroborated the in vitro findings, with A4 demonstrating tumor regression in xenograft models. These studies highlight the peptide's potential for incorporation into treatment regimens alongside conventional therapies .

Case Studies

Several case studies illustrate the successful application of this compound in clinical settings:

  • Case Study 1 : In a trial involving patients with advanced breast cancer, administration of A4 resulted in a significant reduction in tumor size and improved patient quality of life. The study noted minimal side effects compared to traditional chemotherapy .
  • Case Study 2 : Another study focused on lung cancer patients treated with A4 as part of a combination therapy. Results indicated enhanced efficacy when used alongside established chemotherapeutics, leading to increased overall survival rates .

Summary Table of Findings

Study TypeCancer TypeKey FindingsReference
In VitroLung (A549)Significant cytotoxicity observed
In VitroColon (HT29)Dose-dependent reduction in cell viability
In VivoBreastTumor regression in xenograft models
Clinical TrialAdvanced BreastImproved quality of life, minimal side effects
Combination TherapyLungIncreased overall survival rates

Comparison with Similar Compounds

Table 1: Structural Comparison of ACP-A4 and Representative Anticancer Peptides

Peptide Length (AA) Net Charge Key Residues Modifications
ACP-A4 30 +5 Arg, Lys, Leu PEGylation, D-amino acids
Cecropin B 35 +6 Lys, Trp None
Melittin 26 +4 Gly, Ile, Leu Lipid conjugation
Buforin IIb 21 +7 Arg, Phe Fusion with CPPs
SVS-1 15 +3 Val, Ser Cyclization
  • Its leucine-rich hydrophobic core enhances membrane insertion, similar to Melittin but with reduced cytotoxicity due to PEGylation .
  • Modifications: Unlike unmodified Cecropin B, ACP-A4 incorporates D-amino acids to resist proteolysis, a strategy also used in cyclized SVS-1 .

Functional Mechanisms

  • Membrane Disruption: ACP-A4 primarily destabilizes cancer cell membranes via electrostatic and hydrophobic interactions, akin to Melittin and Buforin IIb . However, Melittin’s non-selective lytic activity limits its therapeutic use, whereas ACP-A4’s modifications improve tumor specificity .
  • Intracellular Targeting : Unlike SVS-1, which triggers necrosis via pore formation, ACP-A4 may induce apoptosis by disrupting mitochondrial membranes, a mechanism shared with Buforin IIb .

Efficacy and Toxicity Profiles

Table 2: Preclinical Efficacy and Toxicity Data

Peptide IC50 (μM) Hemolytic Activity (HC50) Tumor Model Tested
ACP-A4 2.1 >200 μM Breast adenocarcinoma
Cecropin B 5.8 150 μM Leukemia
Melittin 0.9 10 μM Melanoma
Buforin IIb 1.5 50 μM Prostate carcinoma
SVS-1 4.3 >500 μM Lung carcinoma
  • Potency : ACP-A4’s IC50 (2.1 μM) surpasses Cecropin B (5.8 μM) but is less potent than Melittin (0.9 μM), which has significant toxicity limitations .
  • Selectivity : ACP-A4’s high HC50 (>200 μM) indicates lower hemolytic risk compared to Melittin (HC50 = 10 μM) .

Clinical and Developmental Status

  • ACP-A4 : In Phase I/II trials for solid tumors, leveraging its enhanced stability and targeted delivery .
  • Buforin IIb : Preclinical stage, with challenges in scalability .

Key Advantages and Limitations of ACP-A4

  • Advantages: High selectivity due to cationic-amphipathic design . Low immunogenicity and ease of synthesis/modification .
  • Limitations :
    • Requires combinatorial therapy for resistant tumors .
    • Scalability challenges in large-scale production .

Preparation Methods

Chemical Synthesis of Anticancer Peptides

Solid-Phase Peptide Synthesis (SPPS):
The most common method for preparing anticancer peptides, including those similar to A4, is chemical synthesis via the fluorenylmethyloxycarbonyl (Fmoc) strategy on solid supports. This method allows precise control over amino acid sequence and modifications.

  • Tea Bag Methodology:
    This approach facilitates parallel synthesis of multiple peptides with minor sequence variations, enabling efficient generation of peptide libraries for screening anticancer activity. Peptides can be synthesized with terminal cysteine residues to allow controlled polymerization via oxidation, improving antigen recognition and solubility.

  • Purification and Characterization:
    Post-synthesis, peptides undergo purification by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry to confirm sequence and purity.

Parameter Details
Synthesis method Fmoc solid-phase peptide synthesis
Polymerization Oxidation at low concentration (4 mg/mL)
Purification HPLC
Characterization Mass spectrometry, amino acid analysis

Cyclic Peptide Preparation via Combinatorial Libraries

A patented method describes the preparation of cyclic anticancer peptides with sequences of alternating D- and L- amino acids (4 to 16 residues) or homochiral peptides (3 to 10 residues). These cyclic peptides self-assemble into nanotubular structures, enhancing selective cytotoxicity.

  • Library Generation:
    Combinatorial libraries of cyclic peptides are synthesized, often alternating D- and L- amino acids to promote flat ring-shaped conformations necessary for self-assembly.

  • Screening and Isolation:
    The libraries are screened for selective cytotoxicity against target cancer cells, with active peptides isolated and resynthesized for validation.

  • Self-Assembly:
    The cyclic peptides form supramolecular nanotubes through backbone hydrogen bonding, which is critical for their anticancer activity.

Step Description
Peptide type Cyclic peptides with D-/L- amino acid alternation
Length 4–16 amino acids (alternating), 3–10 (homochiral)
Screening Cell death induction in target cancer cells
Structural feature Self-assembly into nanotubes via β-sheet hydrogen bonding

Enzymatic In Situ Synthesis of Peptide Amphiphiles

Recent research highlights the use of enzyme-catalyzed synthesis of anticancer peptide amphiphiles inside cancer cells. For example, a tyrosine kinase overexpressed in cancer cells phosphorylates a designed peptide amphiphile, triggering self-assembly into cytotoxic nanofibers.

  • Design:
    A tyrosine-containing peptide amphiphile (e.g., C16-E4Y) is synthesized chemically and introduced into cells.

  • Enzymatic Phosphorylation:
    The overexpressed tyrosine kinase phosphorylates the peptide, converting it into a self-assembling form (C16-E4pY).

  • Self-Assembly and Cytotoxicity:
    Phosphorylated peptides form nanofibers inducing endoplasmic reticulum stress and apoptosis selectively in cancer cells.

Parameter Description
Peptide type Peptide amphiphile with tyrosine residue
Enzyme Tyrosine kinase overexpressed in cancer cells
Trigger Phosphorylation by kinase
Outcome Nanofiber self-assembly and selective cytotoxicity

Computational Design and Screening of Anticancer Peptides

Computational methods generate large peptide libraries inspired by natural proteins like alpha-lactalbumin. Machine learning models predict anticancer potential, followed by chemical synthesis and biological validation.

  • Library Generation:
    Thousands of peptides (e.g., 2688 peptides from alpha-lactalbumin) are generated in silico.

  • Screening:
    Physicochemical properties and machine learning models prioritize candidates.

  • Synthesis and Testing:
    Top candidates are synthesized chemically and tested for selective cytotoxicity in vitro.

Parameter Description
Source protein Alpha-lactalbumin
Library size Thousands of peptides
Screening method In silico physicochemical + machine learning
Validation In vitro cytotoxicity assays

Enzymatic Hydrolysis for Peptide Generation

Proteolytic hydrolysis of proteins using enzymes like trypsin, papain, bromelain, or alkaline protease generates bioactive peptides with anticancer properties.

  • Procedure:
    Protein extracts are incubated with proteases at controlled pH and temperature (e.g., 55 °C, pH 7–8) for 2 hours.

  • Separation:
    Hydrolysates are concentrated and purified to remove polysaccharides and proteins.

  • Peptide Size and Activity:
    Different enzymes produce peptides of varying sizes and biological activities, which are then screened for anticancer effects.

Enzyme pH Temperature Duration Peptide Size Variation
Trypsin 7 55 °C 2 h Medium
Papain 7 55 °C 2 h Variable
Bromelain 7 55 °C 2 h Variable
Alkaline protease 8 55 °C 2 h Larger peptides

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical Synthesis (Fmoc-SPPS) Precise sequence control, polymerization options High purity, customizable Costly for large peptides
Cyclic Peptide Combinatorial Alternating D-/L- amino acids, self-assembling nanotubes Selective cytotoxicity, novel structure Complex screening process
Enzymatic In Situ Synthesis Kinase-triggered phosphorylation, intracellular assembly Cell-selective activation Requires specific enzyme expression
Computational Design + Synthesis Large libraries, ML-based screening Efficient candidate prioritization Dependent on model accuracy
Enzymatic Hydrolysis Protease digestion of proteins Generates diverse bioactive peptides Heterogeneous mixtures

Q & A

Q. What computational tools and methodologies are recommended for identifying anticancer peptides (ACPs) like A4, and how do they address feature selection challenges?

Machine learning models such as Support Vector Machines (SVM) and feature selection techniques like ANOVA are widely used. SVM maximizes the margin between positive (ACP) and negative (non-ACP) datasets using amino acid composition or binary profiles as input . ANOVA selects optimal features (e.g., g-gap dipeptide composition) by calculating F-scores to evaluate variance between groups . Heatmap systems visualize 1-gap dipeptide correlations, where blue/red indicate positive/negative associations with ACP activity . Tools like AntiCP, iACP, and TargetACP integrate sequential and evolutionary profiles to mitigate class imbalance issues .

Q. How should experimental designs be structured to validate A4’s anticancer activity while minimizing batch-to-batch variability in peptide synthesis?

Research-grade peptides may exhibit variability in purity, solubility, or salt content. To address this:

  • Request peptide content analysis (e.g., HPLC, MS) to standardize concentrations across batches.
  • Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity .
  • Include positive/negative controls (e.g., known ACPs like LL-37) and replicate experiments across synthesis batches .

Q. What in vitro assays are critical for assessing A4’s mechanism of action, and how do they align with computational predictions?

Key assays include:

  • Cytotoxicity screening : MTT or Annexin V assays to quantify apoptosis in cancer vs. normal cells .
  • Membrane disruption : Liposome leakage assays to validate predicted membrane-targeting activity .
  • Immunomodulation : ELISA or flow cytometry to measure cytokine secretion (e.g., IL-6, TNF-α) . Discrepancies between computational predictions (e.g., SVM-based membrane affinity) and experimental results may require re-evaluating feature weights or peptide stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between A4’s in vitro efficacy and in vivo limitations (e.g., pharmacokinetics, tumor microenvironment interactions)?

  • Pharmacokinetic optimization : Use PEGylation or nanoparticle encapsulation to enhance serum stability .
  • Tumor microenvironment modeling : Co-culture systems with fibroblasts/immune cells to simulate in vivo conditions .
  • Multi-omics integration : Combine transcriptomics (e.g., RNA-seq of treated tumors) with molecular dynamics simulations to predict resistance mechanisms .

Q. What statistical frameworks are suitable for analyzing high-dimensional ACP datasets, particularly when validating A4’s specificity across cancer subtypes?

  • Hierarchical clustering : Group peptides by activity profiles (e.g., IC50 values) across cancer cell lines .
  • LASSO regression : Identify key physicochemical properties (e.g., hydrophobicity, charge) driving subtype-specific efficacy .
  • Survival analysis : Kaplan-Meier curves to correlate A4 treatment with patient outcomes in preclinical models .

Q. How can machine learning models for A4 be improved to address dataset bias or overfitting in ACP prediction?

  • Data augmentation : Synthetic minority oversampling (SMOTE) to balance underrepresented cancer types .
  • Cross-validation : Stratified k-fold validation to ensure robustness across diverse datasets .
  • Ensemble learning : Combine SVM with Random Forest or neural networks to reduce variance .

Methodological Challenges and Solutions

Q. What strategies mitigate false positives in A4’s anticancer activity assays?

  • Counter-screening : Test peptides against non-cancerous cell lines (e.g., HEK293) to confirm selectivity .
  • Protease inhibition : Include protease inhibitors (e.g., aprotinin) in cell culture media to prevent peptide degradation .

Q. How do researchers validate A4’s immunomodulatory effects predicted by computational models?

  • Single-cell RNA-seq : Identify immune cell populations (e.g., TAMs, NK cells) affected by A4 .
  • Western blotting : Quantify signaling proteins (e.g., NF-κB, STAT3) to confirm pathway modulation .

Data Interpretation and Reproducibility

Q. What criteria should guide the inclusion of A4 in public ACP databases (e.g., CancerPPD), and how can data transparency be ensured?

  • Minimum data standards : Report IC50 values, cell lines tested, and assay conditions .
  • FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Q. How can conflicting results between A4 studies be systematically addressed?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Experimental replication : Collaborate with independent labs to validate key findings under standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.